molecular formula C26H42OSi2 B15158154 1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane CAS No. 820207-13-4

1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane

Cat. No.: B15158154
CAS No.: 820207-13-4
M. Wt: 426.8 g/mol
InChI Key: UDNAJQJPIFJBKS-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane is a unique organosilicon compound characterized by its complex structure, which includes a disiloxane backbone with tetramethyl and octyl groups, as well as a diphenylethyl moiety

Preparation Methods

The synthesis of 1-(2,2-diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane typically involves the reaction of 2,2-diphenylethanol with chlorosilanes under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the disiloxane linkage. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanols or siloxane derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of silanes.

    Substitution: The compound can participate in substitution reactions with halogens or other electrophiles, leading to the formation of new organosilicon compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as platinum or palladium complexes. Major products formed from these reactions include various siloxane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of advanced materials, including silicone-based polymers and resins.

    Biology: The compound’s unique structure makes it a valuable tool in studying the interactions between organosilicon compounds and biological systems.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various pharmaceuticals.

    Industry: It is used in the production of high-performance coatings, adhesives, and sealants, owing to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism by which 1-(2,2-diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s bulky diphenylethyl group allows it to fit into specific binding sites, modulating the activity of target molecules. Additionally, the disiloxane backbone provides flexibility and stability, enabling the compound to maintain its structure under various conditions.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2,2-diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane stands out due to its unique combination of structural features and functional groups. Similar compounds include:

    1,1,3,3-Tetramethyldisiloxane: Lacks the diphenylethyl and octyl groups, resulting in different chemical properties and applications.

    2,2-Diphenylethanol: While it shares the diphenylethyl group, it does not have the disiloxane backbone, limiting its use in certain applications.

    Octyldimethylsilane: Contains the octyl group but lacks the diphenylethyl and disiloxane components, leading to different reactivity and stability.

The uniqueness of this compound lies in its ability to combine the advantageous properties of these individual components into a single, versatile compound.

Properties

CAS No.

820207-13-4

Molecular Formula

C26H42OSi2

Molecular Weight

426.8 g/mol

IUPAC Name

[dimethyl(octyl)silyl]oxy-(2,2-diphenylethyl)-dimethylsilane

InChI

InChI=1S/C26H42OSi2/c1-6-7-8-9-10-17-22-28(2,3)27-29(4,5)23-26(24-18-13-11-14-19-24)25-20-15-12-16-21-25/h11-16,18-21,26H,6-10,17,22-23H2,1-5H3

InChI Key

UDNAJQJPIFJBKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si](C)(C)O[Si](C)(C)CC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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